molecular formula C45H68N10O15 B1170691 SUBTILISINS CAS No. 1395-21-7

SUBTILISINS

Cat. No.: B1170691
CAS No.: 1395-21-7
M. Wt: 989.1 g/mol
InChI Key: VLKSXJAPRDAENT-OWGHDAAGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Subtilisins are typically produced through fermentation processes involving Bacillus species. The bacteria are cultured in nutrient-rich media, and the enzyme is secreted into the surrounding medium. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Bacillus strains. The fermentation broth is subjected to downstream processing steps, including filtration, precipitation, and chromatography, to purify the enzyme. The purified subtilisin is then formulated into various products, such as detergents and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Subtilisins primarily catalyze the hydrolysis of peptide bonds in proteins. This reaction involves the nucleophilic attack of the serine residue at the active site on the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. The intermediate is then stabilized by hydrogen bonding, leading to the cleavage of the peptide bond .

Common Reagents and Conditions: this compound are active under a wide range of conditions, including various pH levels and temperatures. They are often used in the presence of buffers to maintain the optimal pH for enzyme activity. Common reagents used in subtilisin-catalyzed reactions include substrates like casein and synthetic peptides .

Major Products: The primary products of subtilisin-catalyzed reactions are smaller peptides and amino acids resulting from the cleavage of the original protein substrate .

Scientific Research Applications

Subtilisins have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of subtilisins involves a catalytic triad composed of aspartate, histidine, and serine residues at the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding, leading to the cleavage of the peptide bond and the release of the products .

Properties

CAS No.

1395-21-7

Molecular Formula

C45H68N10O15

Molecular Weight

989.1 g/mol

IUPAC Name

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid

InChI

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1

InChI Key

VLKSXJAPRDAENT-OWGHDAAGSA-N

Isomeric SMILES

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Canonical SMILES

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

Origin of Product

United States

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